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molecular formula C6H11Cl2NO2 B8707634 methyl N,N-bis(2-chloroethyl)carbamate CAS No. 35875-89-9

methyl N,N-bis(2-chloroethyl)carbamate

Cat. No. B8707634
M. Wt: 200.06 g/mol
InChI Key: BCQUWJXVBOGPCJ-UHFFFAOYSA-N
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Patent
US06878707B2

Procedure details

The starting material N,N-bis-(2-chloroethyl)-carbamic acid methyl ester is prepared by treating a solution of bis-(2-chloroethyl)-amine hydrochloride in methylene chloride at 0° C. with methyl chloroformate (1.0 mole equivalent) and diisopropylethylamine (2.2 mole equivalents).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7][Cl:8].Cl[C:10]([O:12][CH3:13])=[O:11].C(N(C(C)C)CC)(C)C>C(Cl)Cl>[CH3:13][O:12][C:10](=[O:11])[N:5]([CH2:6][CH2:7][Cl:8])[CH2:4][CH2:3][Cl:2] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
1 mol
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
2.2 mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(N(CCCl)CCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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